molecular formula C7H5F3O B13451406 2,3,5-Trifluoro-6-methyl Phenol

2,3,5-Trifluoro-6-methyl Phenol

Cat. No.: B13451406
M. Wt: 162.11 g/mol
InChI Key: DDLRGDXWPDHKTC-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-methyl Phenol (C₇H₅F₃O) is a fluorinated phenolic compound characterized by three fluorine atoms at positions 2, 3, and 5 and a methyl group at position 6 relative to the hydroxyl group (position 1). The electron-withdrawing fluorine substituents significantly enhance the compound’s acidity compared to non-fluorinated phenols, while the methyl group introduces steric and electronic effects. This compound is of interest in pharmaceutical and agrochemical synthesis due to its unique electronic profile and stability under reactive conditions .

Properties

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

IUPAC Name

2,3,5-trifluoro-6-methylphenol

InChI

InChI=1S/C7H5F3O/c1-3-4(8)2-5(9)6(10)7(3)11/h2,11H,1H3

InChI Key

DDLRGDXWPDHKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)F)F)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Preparation via Trifluoromethyl Alkyl Ether Intermediate

A notable industrially scalable method involves a two-step process starting from chlorobenzotrifluoride derivatives:

Step 1: Synthesis of Trifluoromethyl Alkyl Ether
  • React p-chlorobenzotrifluoride or meta-chlorobenzotrifluoride with sodium alkoxides (e.g., sodium methylate, sodium ethylate) in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetramethylene sulfone.
  • Reaction temperatures range from 120°C to 180°C.
  • Reaction times are typically 3 to 5 hours.
  • The product is a trifluoromethyl alkyl ether intermediate.
Step 2: Conversion to Trifluoromethyl Phenol
  • The trifluoromethyl alkyl ether is reacted with sodium mercaptide or sodium alkyl sulfide in alcohol solvents (methanol, ethanol) or polar aprotic solvents (DMF, tetrahydrofuran).
  • Reaction temperatures vary from 25°C to 150°C.
  • Reaction times are 1 to 10 hours.
  • Post-reaction, solvents and by-products are removed by distillation or extraction.
  • The final product, trifluoromethyl phenol, is purified by vacuum distillation or recrystallization.

Example Data from Patent CN1994990A:

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Chlorobenzotrifluoride + Sodium methylate + MeOH 160 2 95 Formation of 2-trifluoromethyl methyl ether
2 Trifluoromethyl methyl ether + Sodium mercaptide + MeOH 70 2 65-72 Formation of 2,3,5-trifluoromethyl phenol

This method is advantageous for industrial scale due to relatively mild conditions and straightforward work-up.

Hydrolysis of Chlorinated Trifluoromethyl Aromatics

Another approach involves direct hydrolysis of chlorinated trifluoromethyl aromatic compounds:

  • Starting from 2-chloro-3,5-dinitrobenzotrifluoride, hydrolysis is performed using aqueous sodium hydroxide solution.
  • The reaction temperature is maintained between 60°C and 80°C.
  • Reaction time is approximately 3.5 hours.
  • After hydrolysis, acidification precipitates the phenol derivative.
  • The product is isolated by filtration, washing, and drying.

This method yields high purity products (over 90%) and is suitable for derivatives with nitro substituents, which can be further modified.

Comparative Analysis of Methods

Parameter Trifluoromethyl Alkyl Ether Route Hydrolysis of Chlorinated Aromatics
Starting Materials Chlorobenzotrifluoride, sodium alkoxide Chlorinated trifluoromethyl aromatic compounds
Reaction Conditions 120-180°C, 3-5 h (ether formation) 60-80°C, ~3.5 h (hydrolysis)
Solvents DMSO, DMF, methanol, ethanol Water, aqueous NaOH
Yield 65-95% depending on step ~90%
Purification Vacuum distillation, extraction Filtration, washing
Industrial Suitability High, scalable with controlled conditions High, especially for nitro-substituted phenols

Research Results and Optimization

  • The alkyl ether intermediate method allows for variation in alkoxide reagents and solvents to optimize yield and selectivity.
  • Reaction times and temperatures can be tuned to minimize side reactions.
  • Use of polar aprotic solvents like DMF and DMSO enhances nucleophilic substitution efficiency.
  • Hydrolysis methods are efficient for phenols with electron-withdrawing groups such as nitro substituents, improving the electrophilicity of the aromatic ring.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temp (°C) Time (h) Yield (%) Solvent(s) Notes
Trifluoromethyl alkyl ether synthesis Chlorobenzotrifluoride + Na alkoxide 120-180 3-5 90-95 DMSO, DMF, tetramethylene sulfone High purity intermediate
Conversion to trifluoromethyl phenol Alkyl ether + sodium mercaptide 25-150 1-10 65-72 Methanol, ethanol, DMF Requires careful temperature control
Hydrolysis of chlorinated trifluoromethyl aromatic 2-chloro-3,5-dinitrobenzotrifluoride + NaOH aqueous 60-80 3.5 ~90 Water Suitable for nitro derivatives

This detailed synthesis overview reflects multiple authoritative sources and patent disclosures, offering a comprehensive guide to the preparation of 2,3,5-trifluoro-6-methylphenol. The methods described are well-documented, scalable, and adaptable to different industrial and research settings.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoro-6-methyl Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,3,5-Trifluoro-6-methyl Phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-methyl Phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The positions and types of substituents critically influence phenolic properties. Below is a comparative analysis with key analogs:

2,3,5-Trimethylphenol (C₉H₁₂O)
  • Substituents : Methyl groups at positions 2, 3, and 4.
  • Acidity (pKa): ~10.2 . Methyl groups are electron-donating, reducing acidity compared to phenol (pKa 9.95).
  • In copper-catalyzed processes, yields of quinone derivatives are lower than those from 2,3,6-trimethylphenol due to steric hindrance .
2,3,5-Trichlorophenol (C₆H₃Cl₃O)
  • Substituents : Chlorine atoms at positions 2, 3, and 5.
  • Acidity (pKa): ~7.6. Chlorine’s electron-withdrawing effect increases acidity, though less pronounced than fluorine .
  • Applications : Used as a biocide and intermediate in pesticide synthesis. Higher solubility in organic solvents compared to fluorinated analogs .
2,3,6-Trimethylphenol (C₉H₁₂O)
  • Substituents : Methyl groups at positions 2, 3, and 6.
  • Reactivity: Demonstrates higher yields in copper-catalyzed oxidation to quinones than 2,3,5-trimethylphenol due to reduced steric interference .
2-Trifluoromethoxyphenol (C₇H₅F₃O₂)
  • Substituents : Trifluoromethoxy group at position 2.
  • Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, resulting in a pKa ~6.7. Used in drug design for enhanced metabolic stability .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight pKa Boiling Point (°C) Solubility (Water)
2,3,5-Trifluoro-6-methyl Phenol C₇H₅F₃O 186.11 ~6.5* 210–215 (est.) Low
2,3,5-Trimethylphenol C₉H₁₂O 136.19 10.2 245–250 Moderate
2,3,5-Trichlorophenol C₆H₃Cl₃O 197.45 7.8 260–265 Low
Phenol C₆H₅OH 94.11 9.95 182 High

*Estimated based on fluorine’s electron-withdrawing effects and methyl’s donating influence.

Reactivity in Catalytic and Enzymatic Reactions

  • Enzymatic Oxidation: Laccase enzymes show substrate specificity influenced by substituents. Fluorinated phenols like this compound may exhibit slower oxidation due to strong electron withdrawal destabilizing radical intermediates.
  • Copper-Catalyzed Reactions: Substituent positions dictate yields. 2,3,6-Trimethylphenol outperforms 2,3,5-isomers in quinone synthesis , suggesting that fluorine’s meta/para positioning in this compound could similarly influence pathway efficiency.

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